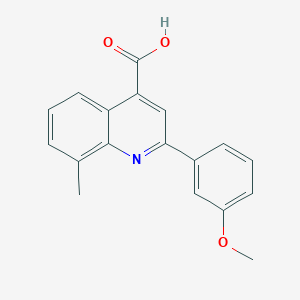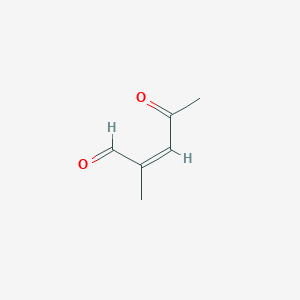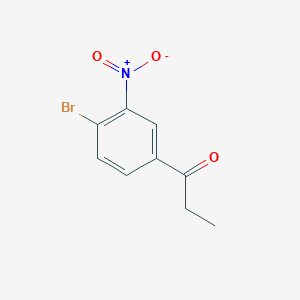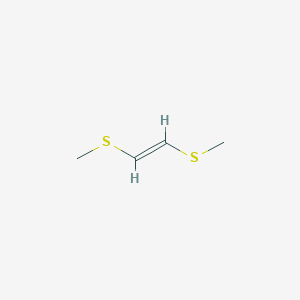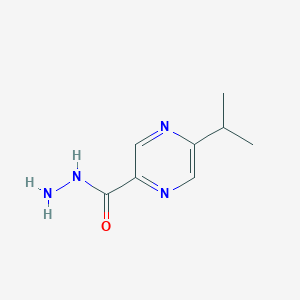
5-(Propan-2-yl)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)pyrazine-2-carbohydrazide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Iproniazid and is a hydrazine derivative of isonicotinic acid. It was first synthesized in 1952 by Nathan Kline and is commonly used as an antidepressant drug. However,
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)pyrazine-2-carbohydrazide involves the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the levels of these neurotransmitters in the brain increase, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a significant effect on the levels of neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to have an effect on the immune system, with studies showing that it can increase the production of cytokines and other immune system components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-(Propan-2-yl)pyrazine-2-carbohydrazide in lab experiments is its ability to inhibit MAO enzymes. This makes it a useful tool for studying the effects of neurotransmitters on the central nervous system. However, one of the limitations of using this compound is its potential for toxicity. It is important to use this compound in a controlled manner to avoid any adverse effects.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(Propan-2-yl)pyrazine-2-carbohydrazide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a tool for studying the effects of stress on the brain. Additionally, there is ongoing research into the potential use of this compound in the treatment of cancer.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been shown to have a significant effect on the central nervous system and has been used in the treatment of depression and anxiety disorders. Its ability to inhibit MAO enzymes makes it a useful tool for studying the effects of neurotransmitters on the brain. However, it is important to use this compound in a controlled manner to avoid any adverse effects. There are many potential future directions for the use of this compound in scientific research, and ongoing studies are exploring its potential in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 5-(Propan-2-yl)pyrazine-2-carbohydrazide involves the reaction between isonicotinic acid hydrazide and isopropylamine. The reaction is carried out in the presence of a suitable solvent and catalyst. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)pyrazine-2-carbohydrazide has been extensively used in scientific research due to its various properties. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have a significant effect on the central nervous system and has been used in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
111035-38-2 |
|---|---|
Molekularformel |
C8H12N4O |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
5-propan-2-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)6-3-11-7(4-10-6)8(13)12-9/h3-5H,9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PZZKVFDOSFMELN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Kanonische SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



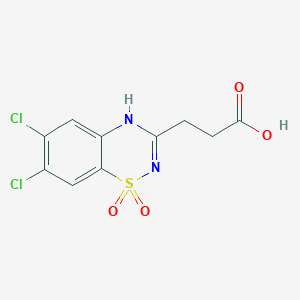

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)


![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
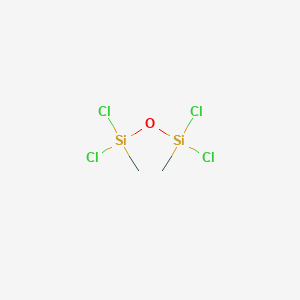
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)

